4-Cyano MDMB-Butinaca, also known as CUMYL-4CN-BINACA, is a synthetic cannabinoid receptor agonist that has gained attention due to its structural similarities to Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is characterized by its indazole core and various substituents, including a cyano group at the 4-position and a butyl tail. The substance has been identified in various drug seizures and is often associated with new psychoactive substances.
The synthesis of 4-Cyano MDMB-Butinaca typically involves multi-step organic reactions. While specific methods can vary, common approaches include:
Technical details regarding reaction conditions, yields, and purification methods are critical for reproducibility and understanding the compound's pharmacological properties .
The molecular formula for CUMYL-4CN-BINACA is , with a molecular mass of approximately 364.45 g/mol. The structure features:
This configuration contributes to its binding affinity at cannabinoid receptors .
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structural integrity and purity of synthesized compounds .
CUMYL-4CN-BINACA undergoes various chemical reactions typical for synthetic cannabinoids, including:
Technical details regarding kinetics and thermodynamics of these reactions are essential for understanding its pharmacological profile .
The mechanism of action for CUMYL-4CN-BINACA involves:
Data from pharmacological evaluations indicate that this compound can produce effects similar to those of natural cannabinoids but often with greater potency and a different side effect profile .
CUMYL-4CN-BINACA is typically described as a crystalline solid or light yellow solid in its pure form. It is soluble in organic solvents but exhibits limited solubility in water.
The compound's stability under various conditions (e.g., temperature, light) is crucial for its storage and handling. Its reactivity with other chemical agents can also influence its application in research settings.
Relevant analytical data include:
CUMYL-4CN-BINACA serves several scientific purposes:
The ongoing research into synthetic cannabinoids like CUMYL-4CN-BINACA highlights their complex interactions within biological systems and their potential implications for public health .
4-Cyano MDMB-BUTINACA (also termed MMB-4CN-BUTINACA) first appeared in global NPS surveillance programs circa 2021–2022, representing a structural refinement of earlier synthetic cannabinoid receptor agonists (SCRAs) like MDMB-FUBINACA. Its detection exemplifies proactive analytical workflows used by forensic laboratories to identify novel threats. This compound was initially identified in toxicological casework in Alabama (USA) through reference standard synthesis and advanced screening techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy [1] [2]. International agencies subsequently reported its presence in seized materials across Europe and the Middle East, confirming its rapid dissemination.
Table 1: Emergence Timeline of 4-Cyano MDMB-BUTINACA in NPS Surveillance
Year | Region | Detection Context | Analytical Method |
---|---|---|---|
2021 | Alabama, USA | Proactive reference standard screening | LC-QTOF-MS, NMR [1] |
2022 | Kuwait | Seized herbal blends (AKM series) | GC-MS, NMR [2] |
2022–2023 | European Union | Wastewater and herbal mixtures | LC-MS/MS, FTIR [4] [10] |
The compound’s emergence aligns with a broader trend of third- and fourth-generation SCRAs featuring cyano substituents. Surveillance networks like the EU Early Warning System (EWS) cataloged it among 29% of newly identified NPS classified as synthetic cannabinoids. Its detection underscores challenges in NPS monitoring due to structural heterogeneity and evasion of legislative controls [1] [6].
4-Cyano MDMB-BUTINACA belongs to the indazole-3-carboxamide class of SCRAs, sharing a conserved architectural framework comprising four regions:
This structure evolved from foundational scaffolds disclosed in Pfizer patents (2009) and first-generation SCRAs like JWH-018. Modifications target CB1 receptor affinity while circumventing legal restrictions:
Table 2: Structural Evolution of Amino Acid-Derived SCRAs
Generation | Representative Compounds | Core | Amino Acid | Tail |
---|---|---|---|---|
First | JWH-018 | Indole | None | Naphthyl |
Second | AMB-FUBINACA | Indazole | l-Valinate | Fluorobenzyl |
Third | MDMB-FUBINACA | Indazole | tert-Leucinate | Fluorobenzyl |
Fourth | 4-Cyano MDMB-BUTINACA | Indazole | tert-Leucinate | 4-Cyanobutyl |
The 4-cyanobutyl tail differentiates fourth-generation SCRAs like 4-Cyano MDMB-BUTINACA from predecessors with fluorinated tails (e.g., MDMB-4F-BUTINACA). This modification reflects structure-activity relationship (SAR) insights linking tail polarity to receptor efficacy [1] [6].
The 4-cyanobutyl tail of 4-Cyano MDMB-BUTINACA exemplifies targeted optimization of SCRAs for enhanced cannabinoid receptor engagement. Systematic SAR studies reveal that tail rigidity, polarity, and length critically modulate affinity and functional potency:
• Receptor Affinity:
Radioligand binding assays demonstrate that 4-cyanobutyl tails confer moderate-to-high affinity at human CB1 (pKᵢ = 8.32 ± 0.11 M) and CB2 receptors (pKᵢ = 9.05 ± 0.07 M). This exceeds THC’s affinity (CB1 pKᵢ ≈ 6.0) but falls slightly short of analogs with fluorinated tails (e.g., MDMB-4F-BUTINACA CB1 pKᵢ = 8.89 ± 0.09 M). The cyanide group’s electron-withdrawing properties reduce tail flexibility, partially impeding receptor docking compared to fluoroalkanes [1] [7].
• Functional Potency:
In fluorescence-based membrane potential assays, 4-Cyano MDMB-BUTINACA acts as a sub-nanomolar CB1 agonist (pEC₅₀ = 9.14 ± 0.12 M). Its efficacy exceeds THC by >100-fold due to optimized tail interactions with receptor subpockets. However, in silico docking reveals steric clashes between the rigid cyanobutyl tail and CB2’s transmembrane helices, rationalizing its lower CB2 potency (pEC₅₀ = 8.02 ± 0.15 M) versus CB1 [1] [3] [7].
Table 3: Pharmacological Profile of Select SCRAs with Modified Tails
Compound | Tail Substituent | CB1 pKᵢ | CB1 pEC₅₀ | CB2 pEC₅₀ |
---|---|---|---|---|
4-Cyano MDMB-BUTINACA | 4-Cyanobutyl | 8.32 ± 0.11 | 9.14 ± 0.12 | 8.02 ± 0.15 |
MDMB-4F-BUTINACA | 4-Fluorobutyl | 8.89 ± 0.09 | 9.48 ± 0.14 | 8.64 ± 0.15 |
AB-4CN-BUTICA | 4-Cyanobutyl | 7.81 ± 0.08 | 8.95 ± 0.11 | 7.89 ± 0.13 |
Δ9-THC | Pentyl | ~6.0 | ~7.0 | ~6.5 |
• Metabolic Implications:
The terminal nitrile (–C≡N) group undergoes cytochrome P450-mediated metabolism to carboxylic acids or amides. These metabolites retain partial CB1 activity and serve as urinary biomarkers in surveillance programs [3] [10]. The tail’s polarity also influences in vivo distribution, with cyanobutyl analogs exhibiting distinct tissue accumulation profiles compared to fluorinated counterparts [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1